molecular formula C2H7LiO4 B1632311 Lithium acetate dihydrate CAS No. 6108-17-4

Lithium acetate dihydrate

Cat. No. B1632311
Key on ui cas rn: 6108-17-4
M. Wt: 102 g/mol
InChI Key: IAQLJCYTGRMXMA-UHFFFAOYSA-M
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Patent
US04152295

Procedure details

Another run was conducted employing the same apparatus as that used in Example I but in this run there was no source of halide in the catalyst system. The reactor was charged with 3.4 grams (20 millimoles) of ceric oxide, 7.6 grams (75 millimoles) of lithium acetate dihydrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 10.0 grams (185.2 millimoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath, pressured to 30 psig with oxygen and heated to 140° C. About one hour was required for the oil bath temperature to reach the reaction temperature desired, after which a reaction period of 5.3 hours was employed. During the reaction the reactor was pressured to 120 psig with oxygen intermittently. At the end of the reaction period (5.3 hours) the reactor was vented and 1.8 grams of unreacted butadiene was recovered in a cold trap. The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate was collected by filtration and dried. The ether solution filtrate was washed with water, neutralized with sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether then removed by distillation. The distillation residue (21.3 g) was a pale brown oil. It was analyzed by gas-liquid chromatography which showed that the residue was 86 per cent. ether with the remainder being the diacetoxy butenes. Specifically, there was produced 11 millimoles of 1,2-diacetoxy-3-butene and 3 millimoles of 1,4-diacetoxy-2 -butene for a total yield of 14 millimoles of diacetoxy butenes which represents a yield of 7 per cent bases on the butadiene charged.
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric oxide
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[C:3]([O-:6])(=[O:5])[CH3:4].[Li+].[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9].[CH2:15]=[CH:16][CH:17]=[CH2:18].O=O>C(O)(=O)C>[C:3]([O:6][CH2:15][CH:16]([O:11][C:8](=[O:10])[CH3:9])[CH:17]=[CH2:18])(=[O:5])[CH3:4].[C:3]([O:6][CH2:15][CH:16]=[CH:17][CH2:18][O:11][C:12](=[O:14])[CH3:13])(=[O:5])[CH3:4] |f:0.1.2.3|

Inputs

Step One
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ceric oxide
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Li+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged from the vapor phase
CUSTOM
Type
CUSTOM
Details
The reactor was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
after which a reaction period of 5.3 hours
Duration
5.3 h
CUSTOM
Type
CUSTOM
Details
During the reaction the reactor
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period (5.3 hours) the reactor
Duration
5.3 h
CUSTOM
Type
CUSTOM
Details
1.8 grams of unreacted butadiene was recovered in a cold trap
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The ether solution filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether then removed by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC(C=C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
Name
Type
product
Smiles
C(C)(=O)OCC=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04152295

Procedure details

Another run was conducted employing the same apparatus as that used in Example I but in this run there was no source of halide in the catalyst system. The reactor was charged with 3.4 grams (20 millimoles) of ceric oxide, 7.6 grams (75 millimoles) of lithium acetate dihydrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 10.0 grams (185.2 millimoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath, pressured to 30 psig with oxygen and heated to 140° C. About one hour was required for the oil bath temperature to reach the reaction temperature desired, after which a reaction period of 5.3 hours was employed. During the reaction the reactor was pressured to 120 psig with oxygen intermittently. At the end of the reaction period (5.3 hours) the reactor was vented and 1.8 grams of unreacted butadiene was recovered in a cold trap. The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate was collected by filtration and dried. The ether solution filtrate was washed with water, neutralized with sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether then removed by distillation. The distillation residue (21.3 g) was a pale brown oil. It was analyzed by gas-liquid chromatography which showed that the residue was 86 per cent. ether with the remainder being the diacetoxy butenes. Specifically, there was produced 11 millimoles of 1,2-diacetoxy-3-butene and 3 millimoles of 1,4-diacetoxy-2 -butene for a total yield of 14 millimoles of diacetoxy butenes which represents a yield of 7 per cent bases on the butadiene charged.
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric oxide
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[C:3]([O-:6])(=[O:5])[CH3:4].[Li+].[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9].[CH2:15]=[CH:16][CH:17]=[CH2:18].O=O>C(O)(=O)C>[C:3]([O:6][CH2:15][CH:16]([O:11][C:8](=[O:10])[CH3:9])[CH:17]=[CH2:18])(=[O:5])[CH3:4].[C:3]([O:6][CH2:15][CH:16]=[CH:17][CH2:18][O:11][C:12](=[O:14])[CH3:13])(=[O:5])[CH3:4] |f:0.1.2.3|

Inputs

Step One
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ceric oxide
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Li+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged from the vapor phase
CUSTOM
Type
CUSTOM
Details
The reactor was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
after which a reaction period of 5.3 hours
Duration
5.3 h
CUSTOM
Type
CUSTOM
Details
During the reaction the reactor
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period (5.3 hours) the reactor
Duration
5.3 h
CUSTOM
Type
CUSTOM
Details
1.8 grams of unreacted butadiene was recovered in a cold trap
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The ether solution filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether then removed by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC(C=C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
Name
Type
product
Smiles
C(C)(=O)OCC=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04152295

Procedure details

Another run was conducted employing the same apparatus as that used in Example I but in this run there was no source of halide in the catalyst system. The reactor was charged with 3.4 grams (20 millimoles) of ceric oxide, 7.6 grams (75 millimoles) of lithium acetate dihydrate, 50 ml of acetic acid, 25 ml of acetic anhydride, and 10.0 grams (185.2 millimoles) of butadiene charged from the vapor phase. The reactor was placed in an oil bath, pressured to 30 psig with oxygen and heated to 140° C. About one hour was required for the oil bath temperature to reach the reaction temperature desired, after which a reaction period of 5.3 hours was employed. During the reaction the reactor was pressured to 120 psig with oxygen intermittently. At the end of the reaction period (5.3 hours) the reactor was vented and 1.8 grams of unreacted butadiene was recovered in a cold trap. The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate was collected by filtration and dried. The ether solution filtrate was washed with water, neutralized with sodium carbonate solution, dried over magnesium sulfate, filtered, and the ether then removed by distillation. The distillation residue (21.3 g) was a pale brown oil. It was analyzed by gas-liquid chromatography which showed that the residue was 86 per cent. ether with the remainder being the diacetoxy butenes. Specifically, there was produced 11 millimoles of 1,2-diacetoxy-3-butene and 3 millimoles of 1,4-diacetoxy-2 -butene for a total yield of 14 millimoles of diacetoxy butenes which represents a yield of 7 per cent bases on the butadiene charged.
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric oxide
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[C:3]([O-:6])(=[O:5])[CH3:4].[Li+].[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])[CH3:9].[CH2:15]=[CH:16][CH:17]=[CH2:18].O=O>C(O)(=O)C>[C:3]([O:6][CH2:15][CH:16]([O:11][C:8](=[O:10])[CH3:9])[CH:17]=[CH2:18])(=[O:5])[CH3:4].[C:3]([O:6][CH2:15][CH:16]=[CH:17][CH2:18][O:11][C:12](=[O:14])[CH3:13])(=[O:5])[CH3:4] |f:0.1.2.3|

Inputs

Step One
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ceric oxide
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Li+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
C=CC=C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged from the vapor phase
CUSTOM
Type
CUSTOM
Details
The reactor was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
after which a reaction period of 5.3 hours
Duration
5.3 h
CUSTOM
Type
CUSTOM
Details
During the reaction the reactor
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period (5.3 hours) the reactor
Duration
5.3 h
CUSTOM
Type
CUSTOM
Details
1.8 grams of unreacted butadiene was recovered in a cold trap
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ether and 2.67 grams of a solid pecipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The ether solution filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether then removed by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC(C=C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
Name
Type
product
Smiles
C(C)(=O)OCC=CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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